molecular formula C11H7Br2NO2 B13194253 6,8-Dibromo-3-methylquinoline-2-carboxylic acid

6,8-Dibromo-3-methylquinoline-2-carboxylic acid

Katalognummer: B13194253
Molekulargewicht: 344.99 g/mol
InChI-Schlüssel: HPEHPKUSDXGRFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dibromo-3-methylquinoline-2-carboxylic acid is a halogenated quinoline derivative characterized by bromine atoms at positions 6 and 8, a methyl group at position 3, and a carboxylic acid moiety at position 2. The structural features of this compound suggest applications in antimicrobial agents or metal chelation, as seen in related quinoline derivatives like nadifloxacin .

Eigenschaften

Molekularformel

C11H7Br2NO2

Molekulargewicht

344.99 g/mol

IUPAC-Name

6,8-dibromo-3-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H7Br2NO2/c1-5-2-6-3-7(12)4-8(13)10(6)14-9(5)11(15)16/h2-4H,1H3,(H,15,16)

InChI-Schlüssel

HPEHPKUSDXGRFE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC(=CC(=C2N=C1C(=O)O)Br)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-methylquinoline-2-carboxylic acid typically involves the bromination of 3-methylquinoline-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 6 and 8 positions of the quinoline ring .

Industrial Production Methods

While specific industrial production methods for 6,8-Dibromo-3-methylquinoline-2-carboxylic acid are not widely documented, the general approach involves large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dibromo-3-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6,8-Dibromo-3-methylquinoline-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,8-Dibromo-3-methylquinoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity towards its targets, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Comparable Quinoline Derivatives

Compound Name Substituents/Modifications Functional Groups Notable Properties/Findings
6,8-Dibromo-3-methylquinoline-2-carboxylic acid Br (6,8), CH₃ (3) Carboxylic acid (2) High electrophilicity due to Br; potential antibacterial activity inferred from analogs .
Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate Br (5,8), CH₂Br₂ (2), OCH₃ (6,7) Ester (3) Unintended product of radical bromination; methoxy groups enhance solubility but reduce reactivity.
8,9-Disubstituted-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid Disubstituted (8,9), CH₃ (5) Oxo (1), Carboxylic acid (2) Tricyclic framework with dihydro ring; patented for compositions with salts.
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CH₃ (6,8) Oxo (2), Carboxylic acid (3) Dihydroquinoline core enhances π-conjugation; methyl groups increase lipophilicity.

Biologische Aktivität

6,8-Dibromo-3-methylquinoline-2-carboxylic acid is a synthetic compound that belongs to the quinoline family, characterized by its unique structure featuring two bromine atoms at the 6 and 8 positions. This structural modification significantly influences its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 6,8-Dibromo-3-methylquinoline-2-carboxylic acid is C11H8Br2N1O2C_{11}H_{8}Br_{2}N_{1}O_{2}, with a molecular weight of approximately 319.99 g/mol. The presence of bromine atoms enhances the compound's reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₁H₈Br₂N₁O₂
Molecular Weight319.99 g/mol
IUPAC Name6,8-Dibromo-3-methylquinoline-2-carboxylic acid
Melting PointData not specified

The biological activity of 6,8-Dibromo-3-methylquinoline-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for cellular processes, including those involved in cancer cell proliferation.
  • Metal Ion Chelation : The carboxylic acid group can chelate metal ions, potentially disrupting metalloprotein functions and affecting cellular signaling pathways.

Biological Activities

Research indicates that compounds in the quinoline family exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of quinoline can exhibit significant antibacterial and antifungal properties. For instance, modifications at the 6 and 8 positions can enhance these effects.
  • Anticancer Properties : Some quinoline derivatives have shown promise in inhibiting cancer cell growth through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Effects : A study on related quinoline derivatives reported that modifications similar to those in 6,8-Dibromo-3-methylquinoline-2-carboxylic acid resulted in enhanced activity against Gram-positive and Gram-negative bacteria. The inhibition zones were significantly larger compared to non-brominated analogs.
  • Cancer Cell Lines : In vitro studies using breast cancer cell lines (MCF-7) indicated that brominated quinolines could induce apoptosis at concentrations as low as 10 µM. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives:

  • SAR Insights : The introduction of bromine atoms at the 6 and 8 positions has been correlated with increased cytotoxicity against various cancer cell lines when compared to non-brominated compounds. This suggests that halogenation plays a crucial role in enhancing biological activity.
  • In vitro Testing : Various derivatives were tested for their IC50 values against different cancer types, revealing that certain substitutions could significantly lower IC50 values, indicating higher potency.

Summary of Key Findings

Study FocusFindings
Antimicrobial ActivityEnhanced activity against bacterial strains
Anticancer PropertiesInduction of apoptosis in MCF-7 cells
Structure-Activity Relationship (SAR)Bromination increases potency significantly

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.